molecular formula C17H16N2O3 B5861754 N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide

N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5861754
M. Wt: 296.32 g/mol
InChI Key: ZBTHSZTWSMLTCR-FMIVXFBMSA-N
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Description

N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ENA is a member of the acrylamide family, which is widely used in the production of polymers, plastics, and other industrial materials. However, ENA has unique properties that make it a promising candidate for scientific research applications.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide is not well understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmitter signaling.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase, which could have implications for neurological disorders such as Alzheimer's disease. In animal studies, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has a long shelf life and can be stored at room temperature. However, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several potential future directions for research on N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide-based polymers with unique properties, such as self-healing or shape-memory behavior. Another area of interest is the use of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide as a sensor for detecting heavy metal ions in water. Additionally, further studies are needed to understand the mechanism of action of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide and its potential applications in medicinal chemistry.

Synthesis Methods

N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a simple reaction between 2-ethylphenylamine and 3-(4-nitrophenyl)acrylic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a yellow crystalline solid with a melting point of 135-138°C.

Scientific Research Applications

N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anticancer properties by inducing apoptosis in cancer cells. In materials science, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential use as a sensor for detecting heavy metal ions in water.

properties

IUPAC Name

(E)-N-(2-ethylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-14-5-3-4-6-16(14)18-17(20)12-9-13-7-10-15(11-8-13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTHSZTWSMLTCR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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